![molecular formula C19H19ClN2O B14570984 1-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-imidazole CAS No. 61511-32-8](/img/structure/B14570984.png)
1-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 4-chlorophenoxy group attached to a phenyl ring, which is further connected to a butyl chain and an imidazole ring. Imidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the 4-chlorophenoxyphenyl intermediate: This step involves the reaction of 4-chlorophenol with a suitable phenyl halide under basic conditions to form the 4-chlorophenoxyphenyl intermediate.
Attachment of the butyl chain: The intermediate is then reacted with a butyl halide in the presence of a base to attach the butyl chain.
Cyclization to form the imidazole ring: The final step involves the cyclization of the intermediate with an appropriate nitrogen source, such as ammonia or an amine, to form the imidazole ring
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and other additives may also be used to enhance reaction efficiency.
Chemical Reactions Analysis
1-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenoxy group is replaced by other nucleophiles such as amines or thiols.
Addition: The imidazole ring can participate in addition reactions with electrophiles, leading to the formation of various adducts
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes involving imidazole-containing compounds.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
1-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-imidazole can be compared with other similar compounds, such as:
4-Phenyl-1H-imidazole: This compound shares the imidazole core but lacks the 4-chlorophenoxy and butyl substituents, resulting in different chemical and biological properties.
3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound has a pyrazole ring instead of an imidazole ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
61511-32-8 |
|---|---|
Molecular Formula |
C19H19ClN2O |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
1-[3-[4-(4-chlorophenoxy)phenyl]butyl]imidazole |
InChI |
InChI=1S/C19H19ClN2O/c1-15(10-12-22-13-11-21-14-22)16-2-6-18(7-3-16)23-19-8-4-17(20)5-9-19/h2-9,11,13-15H,10,12H2,1H3 |
InChI Key |
ASKXCVTYFUPAJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=CN=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


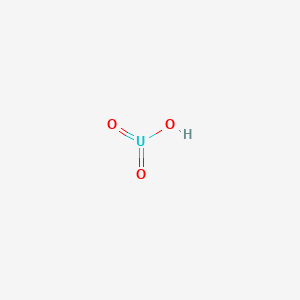
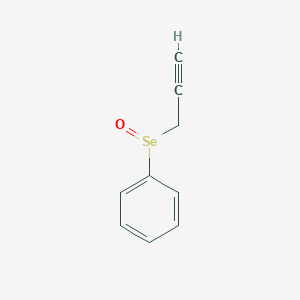

![Oxazolo[3,2-a]pyridinium, 2-(4-methylphenyl)-, perchlorate](/img/structure/B14570931.png)
![Benzo[h]quinazolin-2-amine, 4-ethoxy-5,6-dihydro-](/img/structure/B14570935.png)
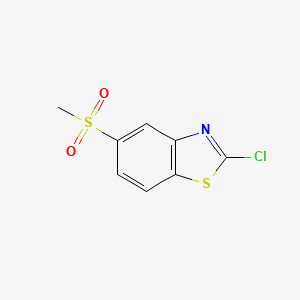


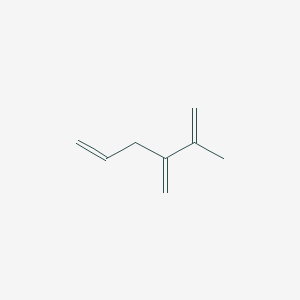
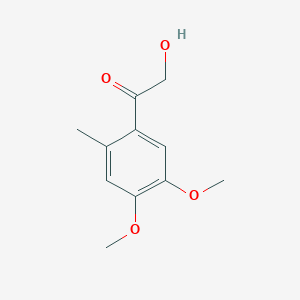
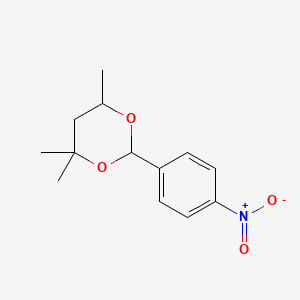
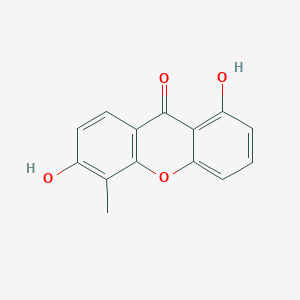
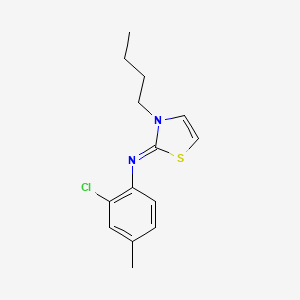
![4-[(E)-(2,6-Dibromo-4-nitrophenyl)diazenyl]-3-ethoxy-N,N-diethylaniline](/img/structure/B14570975.png)
